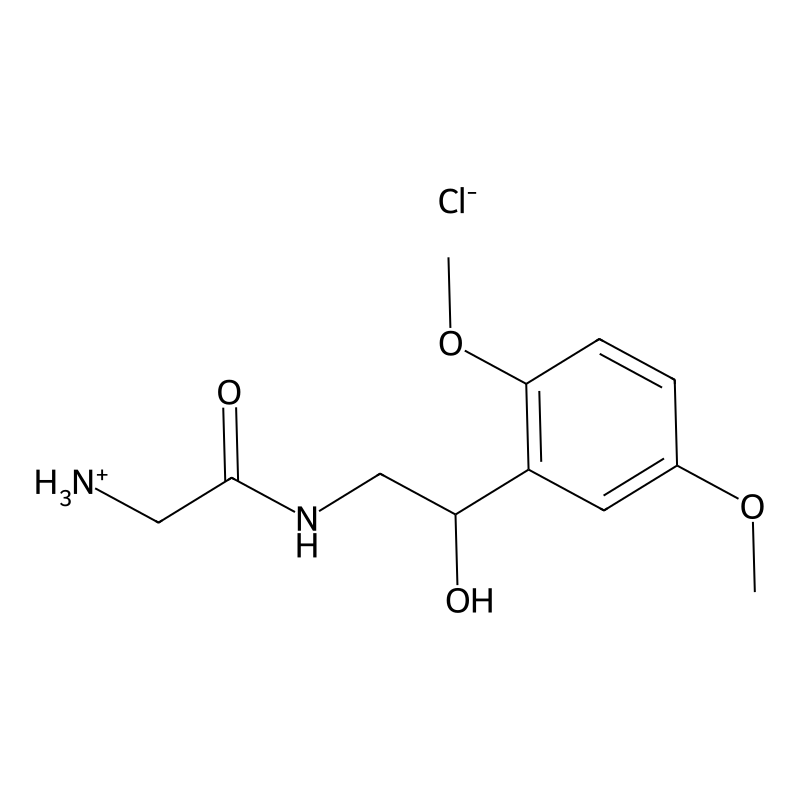Midodrine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Treatment of Orthostatic Hypotension
Midodrine's effectiveness in managing OH symptoms is well documented in scientific research. Studies have shown it increases blood pressure and vascular tone, leading to a reduction in the frequency and severity of syncope (fainting) episodes in OH patients []. A double-blind, placebo-controlled study confirmed these findings, demonstrating midodrine's clinical benefit in improving symptoms measured by a tilt-table test [].
These studies provide strong scientific evidence supporting the use of midodrine hydrochloride as a treatment for symptomatic orthostatic hypotension.
Potential Use in Other Conditions
Scientific research is exploring the potential applications of midodrine hydrochloride beyond OH. Some studies have investigated its use in:
- Heart Failure: Midodrine, as a peripheral alpha-1 agonist, might be beneficial for patients with heart failure and symptomatic hypotension, allowing for better management of their condition []. However, more research is needed to confirm its efficacy and safety in this context.
- Hepatic Cirrhosis: Studies suggest midodrine might be effective in reducing body weight and abdominal girth in patients with non-azotemic cirrhotic ascites (fluid buildup in the abdomen) [].
Midodrine hydrochloride is a synthetic vasopressor and antihypotensive agent primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It is marketed under various brand names, including ProAmatine and Orvaten. The compound is classified as an alpha-1 adrenergic receptor agonist, which means it activates these receptors to induce vasoconstriction and subsequently increase blood pressure. Midodrine is administered orally and is known for its rapid absorption and conversion into its active metabolite, desglymidodrine, which exerts the therapeutic effects of the drug .
Chemical Properties- Molecular Formula: C₁₂H₁₈N₂O₄HCl
- Molar Mass: 290.7 g/mol
- Physical Appearance: Odorless, white crystalline powder
- Solubility: Soluble in water; sparingly soluble in methanol
- pKa: 7.8 (0.3% aqueous solution)
- Melting Range: 200°C to 203°C .
Midodrine is generally well-tolerated, but side effects can occur. Common side effects include scalp tingling, piloerection (goosebumps), and nausea. In rare cases, more serious side effects like urinary retention and hypertension can develop.
Midodrine hydrochloride is not flammable but should be stored according to the manufacturer's recommendations, typically at room temperature in a tightly sealed container.
Data on Toxicity:
Midodrine undergoes several chemical transformations, primarily involving its conversion to desglymidodrine through deglycination. This metabolic process occurs in various tissues and involves the removal of a glycine moiety from midodrine. The pharmacological activity of midodrine is attributed to desglymidodrine, which selectively binds to alpha-1 adrenergic receptors in the vascular system, leading to increased vascular tone and elevated blood pressure .
Key Reaction Steps- Deglycination: Midodrine is hydrolyzed to form desglymidodrine.
- Vasoconstriction: Desglymidodrine binds to alpha-1 adrenergic receptors, causing vasoconstriction.
Midodrine's primary biological activity centers around its role as a prodrug that enhances blood pressure through its active metabolite. Desglymidodrine specifically activates alpha-1 adrenergic receptors located in arterioles and venous vasculature, resulting in increased peripheral vascular resistance and blood pressure elevation. This action is particularly beneficial for patients suffering from orthostatic hypotension .
Pharmacokinetics- Absorption: Rapid absorption after oral administration; peak plasma concentrations occur within 30 minutes.
- Half-life: Approximately 25 minutes for midodrine; 3 to 4 hours for desglymidodrine.
- Bioavailability: About 93% when measured as desglymidodrine .
The synthesis of midodrine involves several steps starting from 1,4-dimethoxybenzene:
- Acylation: Reacting 1,4-dimethoxybenzene with chloroacetyl chloride produces a chloroketone.
- Amine Formation: Conversion of the halogen to an amine using standard methods.
- Reduction: The ketone is reduced to an alcohol using borohydride.
- Final Acylation: Acylation of the amino group leads to midodrine formation through a series of reactions including azide displacement and catalytic reduction .
Midodrine has been studied for potential interactions with various drugs:
- CYP Enzyme Interactions: Midodrine acts as an inhibitor of cytochrome P450 2D6, which can affect the metabolism of other drugs metabolized by this enzyme, such as certain antidepressants and antiarrhythmics .
- Adverse Reactions: Co-administration with alpha-adrenergic blockers may reduce midodrine's effectiveness. Additionally, there are reports of supine hypertension when used alongside corticosteroids like fludrocortisone acetate .
Notable Drug Interactions- Increased plasma levels of desglymidodrine when combined with CYP2D6 inhibitors (e.g., quinidine).
- Potential enhancement of bradycardic effects when used with Amiodarone or Amitriptyline .
Midodrine shares pharmacological properties with several other compounds that act on the adrenergic system or have similar therapeutic uses.
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Phenylephrine | Alpha-1 adrenergic agonist | Primarily used as a decongestant; less selective |
| Noradrenaline | Endogenous catecholamine | Acts on both alpha and beta receptors |
| Midazolam | Benzodiazepine that enhances GABA activity | Primarily used for sedation; not directly comparable |
| Fludrocortisone | Mineralocorticoid receptor agonist | Used for adrenal insufficiency; different mechanism |
Uniqueness of Midodrine
Midodrine's uniqueness lies in its specific action as a prodrug that selectively targets peripheral alpha-1 adrenergic receptors without significant central nervous system effects, making it particularly effective for treating orthostatic hypotension without inducing sedation or central side effects typically associated with other sympathomimetics .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]
Pictograms


Acute Toxic;Irritant
Other CAS
3092-17-9








